molecular formula C8H7BrFNO B2585209 4-(Bromomethyl)-3-fluorobenzamide CAS No. 1520745-70-3

4-(Bromomethyl)-3-fluorobenzamide

Cat. No.: B2585209
CAS No.: 1520745-70-3
M. Wt: 232.052
InChI Key: XCVZLKJBFRDHMR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluorobenzamide (C₉H₉BrFNO, molecular weight 275.02 g/mol) is a brominated and fluorinated benzamide derivative. Its structure features a bromomethyl (-CH₂Br) group at the para position and a fluorine atom at the meta position relative to the benzamide core. The compound is cataloged under MDL number MFCD28515367 and is utilized as a building block in organic synthesis, particularly for introducing alkylating groups or fluorinated motifs in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(bromomethyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVZLKJBFRDHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-fluorobenzamide typically involves the bromination of a precursor compound. One common method is the bromination of 3-fluorobenzamide using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzamides with various functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

    Reduction: Products include amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-fluorobenzamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromomethyl-Substituted Benzamides and Aromatics

2-(Bromomethyl)-1,3-difluoro-5-(trifluoromethyl)benzene (C₉H₅BrF₅)
  • Molecular Weight : 275.02 g/mol (identical to 4-(bromomethyl)-3-fluorobenzamide).
  • Key Differences : Lacks the amide group but includes two fluorine atoms and a trifluoromethyl (-CF₃) substituent. The trifluoromethyl group enhances lipophilicity, making this compound more suitable for applications requiring hydrophobic interactions, such as materials science .
4-{[(4-Ethylphenyl)amino]methyl}-3-fluorobenzamide (C₁₆H₁₇FN₂O)
  • Molecular Weight : 272.32 g/mol.
  • Key Differences: Incorporates a bulky (4-ethylphenyl)amino-methyl substituent.
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₉H₉BrFNO 275.02 Bromomethyl, fluorine, amide Alkylating agent, pharmaceutical intermediate
2-(Bromomethyl)-1,3-difluoro-5-(trifluoromethyl)benzene C₉H₅BrF₅ 275.02 Bromomethyl, trifluoromethyl, two fluorines Materials science, hydrophobic coatings
4-{[(4-Ethylphenyl)amino]methyl}-3-fluorobenzamide C₁₆H₁₇FN₂O 272.32 Ethylphenylamino-methyl, fluorine, amide Targeted drug delivery, enzyme inhibition

Trifluoromethyl and Halogenated Analogs

3-Bromo-4-(trifluoromethyl)benzamide (C₈H₅BrF₃NO)
  • Molecular Weight : 276.03 g/mol.
  • Key Differences: Replaces the bromomethyl group with a bromine atom and adds a trifluoromethyl group. The trifluoromethyl group increases metabolic stability but may reduce reactivity compared to the bromomethyl variant.
4-Acetamido-3-bromobenzotrifluoride (C₁₀H₈BrF₃NO)
  • Molecular Weight : 294.08 g/mol.
  • Key Differences : Contains an acetamido (-NHCOCH₃) group and a trifluoromethyl substituent. The acetamido group enhances solubility in polar solvents, while the trifluoromethyl group contributes to electron-withdrawing effects, altering reaction kinetics compared to this compound .

Functional Group Variations

4-(Bromomethyl)benzoyl Chloride (C₈H₆BrClO)
  • Synthesis : Prepared from 4-(bromomethyl)benzoic acid via reaction with SOCl₂ .
  • Key Differences : Replaces the amide group with a reactive acyl chloride (-COCl). This compound is pivotal in synthesizing fluorescent probes (e.g., cyanine dyes) due to its high electrophilicity, unlike the more stable benzamide derivative .

Notes and Limitations

  • Data Gaps : Detailed physicochemical properties (e.g., melting point, solubility) for this compound are absent in the provided evidence.
  • Contradictions : The molecular weight of 2-(bromomethyl)-1,3-difluoro-5-(trifluoromethyl)benzene overlaps with the main compound, but their applications diverge due to functional group differences .

This analysis synthesizes structural, synthetic, and functional insights from diverse sources, underscoring the importance of substituent effects in guiding compound utility across scientific disciplines.

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